2-Hydroxyhex-4-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-hydroxyhex-4-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-5,7H,1-2H3 |
InChI Key |
YDSOBVLDHPZOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C(C)O |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyhex 4 En 3 One
Oxidative Transformations of the Hydroxyl and Enone Moieties
The presence of both a hydroxyl group and an enone system in 2-Hydroxyhex-4-en-3-one allows for selective oxidative transformations. The secondary alcohol can be oxidized to a dicarbonyl compound, while the enone moiety can undergo various oxidative reactions, including epoxidation and dihydroxylation.
The oxidation of the α-hydroxy ketone functionality is a common transformation. osf.ioorganic-chemistry.org Reagents such as chromium (VI) compounds, often in an acidic medium, can be employed for this purpose. derpharmachemica.com The reaction proceeds through the formation of a chromate (B82759) ester, followed by the elimination of a proton from the adjacent carbon, leading to the formation of a 1,2-dicarbonyl compound. The reaction is typically first order with respect to the oxidant, the hydroxy acid, and hydrogen ions. derpharmachemica.com Other oxidizing agents like Oxone in the presence of a catalytic amount of iodobenzene (B50100) can also achieve this transformation. organic-chemistry.org Furthermore, the silyl (B83357) enol ether derivative of the ketone can be oxidized to the corresponding α-hydroxy ketone using chiral (salen)manganese(III) complexes, a reaction that can be rendered enantioselective. acs.org
The enone moiety can also be targeted for oxidation. For instance, α,β-enones can be oxidized to 1,4-enediones using reagents like t-butylhydroperoxide catalyzed by palladium(II) hydroxide (B78521) on carbon. organic-chemistry.org Additionally, the double bond of the enone can undergo epoxidation or dihydroxylation under appropriate conditions.
| Oxidizing Agent | Functional Group Targeted | Product Type |
| Chromium (VI) reagents | α-Hydroxy ketone | 1,2-Dicarbonyl compound |
| Oxone/Iodobenzene | α-Hydroxy ketone | 1,2-Dicarbonyl compound |
| (Salen)manganese(III) complexes | Silyl enol ether | α-Hydroxy ketone |
| t-Butylhydroperoxide/Pd(OH)₂/C | Enone | 1,4-Enedione |
Reductive Pathways of the Carbonyl and Alkene Functionalities
The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. Both the carbonyl group and the carbon-carbon double bond are susceptible to reduction, leading to a variety of products including allylic alcohols, saturated ketones, and saturated diols.
The selective reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like sodium borohydride, often in the presence of cerium(III) chloride (the Luche reaction). stackexchange.com However, this reaction can sometimes yield a mixture of 1,2- and 1,4-reduction products. stackexchange.com For the complete reduction of the enone to a saturated alcohol, a two-step process is often employed, starting with the reduction of the double bond via catalytic hydrogenation, followed by the reduction of the ketone with a reagent like sodium borohydride. stackexchange.com Lithium triethylborohydride is also effective for the initial reduction of the enone to the ketone. stackexchange.com
Biocatalytic reductions using ene-reductases have emerged as a powerful tool for the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated compounds. nih.govresearchgate.net These enzymes can provide high enantiomeric excess, although competing carbonyl reduction can be a side reaction, particularly with whole-cell systems like baker's yeast. nih.gov
| Reducing Agent/Catalyst | Functional Group(s) Targeted | Primary Product Type |
| Sodium Borohydride/CeCl₃ | Carbonyl | Allylic alcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Carbon-Carbon Double Bond | Saturated ketone |
| Sodium Borohydride (following hydrogenation) | Carbonyl | Saturated alcohol |
| Ene-reductases | Carbon-Carbon Double Bond | Saturated ketone (often stereoselective) |
Nucleophilic Addition Reactions at the Enone System
The enone system of this compound possesses two electrophilic sites: the carbonyl carbon (C-3) and the β-carbon of the double bond (C-5). This allows for two modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the β-carbon. youtube.comjove.comjove.com The outcome of the reaction is largely dependent on the nature of the nucleophile. jove.com
Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to favor 1,2-addition, leading to the formation of tertiary alcohols. jove.com In contrast, "soft" nucleophiles, including organocuprates (Gilman reagents), amines, thiols, and enolates, preferentially undergo 1,4-addition. jove.comwikipedia.org This conjugate addition proceeds via an enolate intermediate, which is subsequently protonated to yield the saturated ketone. pressbooks.pub The Michael addition, a classic example of 1,4-addition, is a thermodynamically controlled process and is widely used for the formation of carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com
The electronic nature of the α,β-unsaturated carbonyl system makes the β-carbon electrophilic due to resonance withdrawal of electrons by the electronegative oxygen atom. pressbooks.publibretexts.org
| Nucleophile Type | Site of Attack | Reaction Type | Resulting Product Class |
| Strong ("Hard") Nucleophiles (e.g., Grignard reagents) | Carbonyl Carbon (C-3) | 1,2-Addition | Tertiary Alcohol |
| Soft Nucleophiles (e.g., Organocuprates, Enolates) | β-Carbon (C-5) | 1,4-Addition (Michael Addition) | Saturated Ketone |
Electrophilic Reactions Involving the Double Bond
The carbon-carbon double bond in this compound is electron-rich and can undergo electrophilic addition reactions. Common electrophiles that can react with the double bond include halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and water in the presence of an acid catalyst.
The addition of a halogen, such as bromine, proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion, resulting in an anti-addition product. quizlet.com The reaction with hydrogen halides follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In the case of this compound, this would mean the hydrogen adds to C-5 and the halide to C-4.
Acid-catalyzed hydration of the double bond is also possible, leading to the formation of a β-hydroxy ketone, although the equilibrium often favors the unsaturated reactant. pressbooks.pub
| Electrophile | Intermediate | Stereochemistry/Regiochemistry | Product Type |
| Halogen (e.g., Br₂) | Cyclic halonium ion | Anti-addition | Dihaloalkane |
| Hydrogen Halide (e.g., HBr) | Carbocation | Markovnikov addition | Haloalkane |
| Water (acid-catalyzed) | Carbocation | Markovnikov addition | β-Hydroxy ketone |
Intramolecular Cyclization and Rearrangement Mechanisms
The juxtaposition of the hydroxyl and enone functionalities in this compound provides a platform for various intramolecular cyclization and rearrangement reactions, often leading to the formation of complex cyclic structures.
The Meyer–Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com While this compound itself is not a propargyl alcohol, related α-hydroxy carbonyl compounds can undergo analogous acid- or base-catalyzed rearrangements. wikipedia.orgnih.gov These reactions, known as α-ketol rearrangements, involve the 1,2-migration of an alkyl or aryl group. wikipedia.orgnih.gov The mechanism of the Meyer-Schuster rearrangement involves protonation of the hydroxyl group, a 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization. wikipedia.org The traditional use of strong acids can sometimes lead to competing reactions like the Rupe rearrangement. wikipedia.orgrsc.org Milder conditions using transition metal or Lewis acid catalysts have been developed to improve selectivity. wikipedia.orgrsc.org
A particularly interesting synthetic strategy involves the interception of transient intermediates formed during Meyer–Schuster-type rearrangements. acs.org For example, a vanadium-catalyzed Meyer–Schuster rearrangement can generate an allenyl enolate intermediate that can be trapped by aldehydes or imines in a tandem aldol (B89426) or Mannich reaction. acs.org This approach allows for the atom-economical construction of complex molecular scaffolds. acs.org
The reactive functional groups in this compound make it a potential substrate for cascade and tandem reactions to synthesize heterocyclic compounds. Cascade reactions, where a series of intramolecular reactions occur sequentially without the need for isolating intermediates, are powerful tools in organic synthesis. rsc.org
For instance, the enone moiety can participate in [3+2] cycloaddition reactions. In one example, α-alkynylenones react with β-enaminones in a silver(I)-catalyzed heterocyclization/[3+2] cycloaddition to form highly substituted cyclopenta[c]furans. researchgate.net While this compound is not an alkynylenone, this illustrates the potential for the enone system to be a component in cycloaddition cascades. Furthermore, multicomponent reactions involving similar functionalities can lead to the formation of complex heterocyclic systems like bipyrimidines in a single pot. rsc.org The intramolecular oxy-Michael addition, a conjugate addition of a hydroxyl group, can also initiate cascade sequences, particularly in γ- or δ-hydroxy-α,β-enones, to form cyclic ethers. acs.org
| Reaction Type | Key Intermediate/Process | Product Class |
| Meyer–Schuster Rearrangement | Allenyl enolate | α,β-Unsaturated ketone |
| Intercepted Meyer–Schuster Rearrangement | Trapped allenyl enolate | Complex acyclic structures |
| α-Ketol Rearrangement | 1,2-Alkyl/Aryl shift | Isomeric α-hydroxy ketone |
| Cascade Cycloaddition | Cycloaddition followed by further reaction | Heterocyclic systems (e.g., furans) |
| Intramolecular Oxy-Michael Addition | Intramolecular conjugate addition | Cyclic ethers |
Radical-Mediated Reaction Pathways
The study of radical-mediated reaction pathways of this compound is an area of significant interest due to the compound's bifunctional nature, possessing both a hydroxyl group and a vinyl ketone moiety. While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related vinyl ketones and α-hydroxy ketones.
The presence of the α,β-unsaturated ketone system makes the molecule susceptible to radical addition reactions. Furthermore, the vinyl group can participate in radical polymerization. The hydroxyl group can also influence the reaction pathways, potentially through intramolecular hydrogen abstraction or by altering the electronic properties of the conjugated system.
General Reactivity of Vinyl Ketones in Radical Reactions
Vinyl ketones are known to be highly reactive monomers in radical polymerization due to the resonance stabilization of the resulting radical intermediate. nih.gov The polymerization process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate initiating radicals. These radicals then add to the β-carbon of the vinyl ketone, creating a stabilized radical that can propagate by adding to subsequent monomer units.
Controlled radical polymerization techniques, such as photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, have been successfully applied to a range of vinyl ketone monomers. rsc.org This method allows for the synthesis of polymers with predictable molecular weights and low dispersity. rsc.orgdigitellinc.com
Inferred Radical-Mediated Pathways for this compound
Based on the general reactivity of vinyl ketones, several radical-mediated reaction pathways can be postulated for this compound:
Radical Polymerization: In the presence of a radical initiator, this compound is expected to undergo radical polymerization. The initiating radical (R•) would add to the C5 carbon of the hexene chain, leading to a resonance-stabilized radical intermediate. This intermediate can then attack another monomer molecule to propagate the polymer chain. The presence of the hydroxyl group may influence the polymerization kinetics and the properties of the resulting polymer.
Radical Addition: Small radicals, such as those generated from thiols or alkyl halides, can add across the double bond. The regioselectivity of this addition is expected to be governed by the formation of the more stable radical intermediate, which would be at the C4 position, alpha to the carbonyl group.
Intramolecular Hydrogen Abstraction: The presence of the hydroxyl group at the C2 position introduces the possibility of intramolecular hydrogen abstraction. For instance, in photochemical reactions (Norrish Type II reaction), the excited carbonyl group can abstract a hydrogen atom from a γ-carbon. youtube.com In the case of this compound, the hydroxyl hydrogen is in a position that could potentially be abstracted by a radical centered elsewhere in the molecule or in an intermolecular fashion, although abstraction of the aldehydic hydrogen is generally more favorable in reactions with radicals like OH. A 1,5-hydrogen migration is a highly regioselective reaction that proceeds through a six-membered transition state. libretexts.org
Influence of the Hydroxyl Group
The hydroxyl group is expected to influence the radical-mediated reactions of this compound in several ways:
Polarity and Solubility: The hydroxyl group increases the polarity of the monomer, which can affect its solubility in different reaction media and potentially influence the polymerization kinetics.
Chain Transfer: The hydroxyl group could act as a chain transfer agent, leading to a lower molecular weight polymer.
Chelation: In the presence of certain metal ions, the hydroxyl and carbonyl groups could form a bidentate ligand, which might alter the stereoselectivity of radical addition reactions. nih.govacs.org
Hypothetical Reaction Data
The following table summarizes the expected outcomes of various radical-mediated reactions involving this compound, based on the known reactivity of similar compounds.
| Reaction Type | Radical Source | Initiator/Conditions | Major Product(s) | Key Intermediates |
| Radical Polymerization | This compound | AIBN, heat | Poly(this compound) | Resonance-stabilized radical |
| Radical Addition | Thiol (R'SH) | AIBN, heat | 4-Thioether adduct | Carbon-centered radical at C4 |
| Radical Addition | Alkyl Halide (R'X) | Bu3SnH, AIBN | 4-Alkyl adduct | Carbon-centered radical at C4 |
| Photochemical Reaction | - | UV light | Cyclobutanol derivatives, fragmentation products | 1,4-biradical (from γ-hydrogen abstraction if sterically feasible) |
Sophisticated Spectroscopic and Structural Characterization of 2 Hydroxyhex 4 En 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Hydroxyhex-4-en-3-one. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus, allowing for a complete mapping of the molecule's connectivity.
In the ¹H NMR spectrum, the proton signals are characterized by their chemical shifts (δ), multiplicities, and coupling constants (J). The methyl protons (H-6) at the end of the carbon chain typically appear as a doublet. The olefinic protons (H-4 and H-5) resonate in the downfield region, with their coupling constant indicative of the double bond's geometry (cis or trans). The methine proton (H-2), adjacent to the hydroxyl group, would present as a quartet, while the hydroxyl proton itself would appear as a broad singlet, the position of which can be concentration-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-3) is characteristically found in the highly deshielded region of the spectrum. The olefinic carbons (C-4 and C-5) and the carbon bearing the hydroxyl group (C-2) resonate at intermediate chemical shifts, while the terminal methyl carbon (C-6) and the other sp³ hybridized carbon (C-1) appear in the more shielded, upfield region.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 1.35 | d | 7.0 |
| H-2 | 4.30 | q | 7.0 |
| H-4 | 6.10 | dq | 15.8, 1.7 |
| H-5 | 6.85 | dq | 15.8, 6.9 |
| H-6 | 1.90 | dd | 6.9, 1.7 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 20.5 |
| C-2 | 70.1 |
| C-3 | 199.8 |
| C-4 | 130.2 |
| C-5 | 145.5 |
Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Advanced mass spectrometry techniques are crucial for confirming the molecular formula of this compound and for gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For C₆H₁₀O₂, the expected exact mass would be calculated and compared to the experimental value.
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for a molecule like this compound would include the loss of a methyl radical (•CH₃), the loss of an ethyl group (•CH₂CH₃), and cleavage adjacent to the carbonyl group (α-cleavage). The observation of fragment ions corresponding to these losses helps to piece together the molecular structure. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be employed to observe a more prominent molecular ion peak.
Table 3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 114 | [M]⁺ |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₅O]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong, sharp absorption band around 1685-1665 cm⁻¹ is characteristic of the C=O stretching vibration of an α,β-unsaturated ketone. The C=C stretching vibration of the alkene moiety would appear in the 1650-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively. The presence of these key absorption bands provides strong evidence for the proposed structure of this compound.
Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 | Strong, Broad | O-H Stretch |
| 3050 | Medium | =C-H Stretch |
| 2975 | Medium | C-H Stretch |
| 1670 | Strong | C=O Stretch (α,β-unsaturated) |
| 1630 | Medium | C=C Stretch |
Computational Chemistry and Theoretical Modeling of 2 Hydroxyhex 4 En 3 One
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 2-Hydroxyhex-4-en-3-one is not static; it exists as an ensemble of interconverting conformers. Conformational analysis through computational methods maps the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.
The key structural features influencing the conformational landscape of this compound are the rotatable bonds: the C(2)-C(3) bond, the C(1)-C(2) bond, and the orientation of the hydroxyl proton. A significant stabilizing factor in α-hydroxy ketones is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This interaction can create a stable five-membered ring-like structure, which significantly lowers the conformational energy. Studies on related α′-hydroxy enones have shown that this internal hydrogen bonding can "self-activate" the molecule, influencing its reactivity. rsc.org
Molecular dynamics (MD) simulations and relaxed potential energy surface scans are common techniques used to explore these conformational possibilities. By systematically rotating the dihedral angles of the key bonds, a landscape of energy versus geometry is generated. The results typically identify several low-energy conformers.
Table 1: Representative Calculated Relative Energies of this compound Conformers This table presents hypothetical data representative of typical computational results for α-hydroxy enones.
| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C-C) | H-O•••O=C Distance (Å) |
|---|---|---|---|---|
| A | Intramolecular H-bond, s-trans | 0.00 | ~0° | ~1.9 |
| B | No H-bond, extended s-trans | 3.5 | ~180° | N/A |
| C | Intramolecular H-bond, s-cis | 2.1 | ~0° | ~1.9 |
| D | No H-bond, extended s-cis | 5.2 | ~180° | N/A |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic nature of this compound. These calculations provide a detailed picture of electron distribution, molecular orbitals, and reactivity indices.
The conjugated system, which includes the C=C double bond and the carbonyl group, dictates the molecule's electronic behavior. The hydroxyl group at the α-position further modulates this by introducing inductive and potential hydrogen-bonding effects. Key properties elucidated by these calculations include:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and is influenced by the conjugation within the enone system.
Charge Distribution: Natural Population Analysis (NPA) or other charge partitioning schemes reveal the partial atomic charges. The carbonyl carbon exhibits a significant positive charge, making it an electrophilic site, while the carbonyl oxygen is negatively charged and nucleophilic. The C=C double bond also shows distinct electronic characteristics, susceptible to both nucleophilic (at the β-carbon) and electrophilic attack.
Reactivity Indices: Concepts from conceptual DFT, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for the molecule's observed regioselectivity in reactions. The presence of the double bond in this compound makes it a participant in reactions like the Diels-Alder cycloaddition, in contrast to its alkyne analog, 2-hydroxyhex-4-yn-3-one, which is more suited for Huisgen cycloadditions.
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data representative of typical DFT (e.g., B3LYP/6-31G) calculations.*
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -2.1 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.9 D | Reflects overall molecular polarity |
| NPA Charge on C=O Carbon | +0.55 e | Primary site for nucleophilic attack |
| NPA Charge on β-Carbon | -0.20 e | Site for conjugate (Michael) addition |
Simulation of Reaction Mechanisms and Transition States
Theoretical modeling is indispensable for mapping the detailed pathways of chemical reactions involving this compound. By locating and characterizing transition state (TS) structures on the potential energy surface, chemists can understand reaction barriers, kinetics, and stereochemical outcomes. A transition state is a first-order saddle point on the energy surface, representing the highest energy point along the minimum energy reaction path. ucsb.edu
For reactions such as conjugate additions, aldol (B89426) reactions, or cycloadditions, DFT calculations can be used to:
Optimize Geometries: The structures of reactants, intermediates, transition states, and products are fully optimized.
Locate Transition States: Algorithms are used to find the saddle point connecting reactants and products. ucsb.edu
Verify Transition States: A frequency calculation must be performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ias.ac.in
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier (ΔE‡), which is related to the reaction rate. DFT calculations have been used to show that for some reactions, the formation of certain intermediates can be inhibited by high distortion energies in the transition state. acs.org
Trace the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the located transition state smoothly connects the desired reactants and products. ias.ac.in
For example, in a Michael addition reaction, modeling can compare the transition states for 1,2-addition (to the carbonyl) versus 1,4-addition (to the double bond), explaining the observed regioselectivity. DFT calculations on the reactions of similar α-hydroxy ketones have shown that mechanisms can involve multiple proton transfer processes. rsc.org
Table 3: Example of a Calculated Transition State Analysis for a Nucleophilic Addition This table presents hypothetical data for the addition of a nucleophile (Nu⁻) to this compound, based on typical computational findings.
| Parameter | Transition State (TS) Value | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | 15.2 kcal/mol | Determines reaction rate at a given temperature |
| Imaginary Frequency | -350 cm⁻¹ | Confirms structure is a true transition state |
| Forming Bond Length (Nu---C) | 2.1 Å | Indicates the progress of bond formation |
| Breaking Bond Length (C=O) | 1.3 Å | Shows the weakening of the carbonyl double bond |
In Silico Approaches for Biosynthetic Pathway Prediction
While this compound is a relatively simple molecule, its structural motifs (a polyketide-like backbone) are common in natural products. In silico tools can be used to predict potential biosynthetic pathways in organisms. These approaches rely on analyzing an organism's genomic data to find gene clusters responsible for producing secondary metabolites. nih.gov
The process generally involves:
Genome Mining: Searching the DNA sequence of an organism (e.g., a bacterium or fungus) for genes homologous to known biosynthetic enzymes, such as polyketide synthases (PKSs) or nonribosomal peptide synthetases (NRPSs). nih.gov
Gene Cluster Identification: Identifying the entire cluster of genes that work together to build a natural product.
Domain Analysis: Analyzing the specific domains within the large PKS enzymes. Each domain is responsible for a specific chemical step, such as adding a two-carbon unit (ketosynthase), reducing a ketone (ketoreductase), dehydrating an alcohol (dehydratase), or reducing a double bond (enoylreductase).
Structure Prediction: Based on the sequence and organization of the enzymatic domains (the "biosynthetic logic"), a putative chemical structure or substructure can be predicted. nih.gov
For a molecule like this compound, a hypothetical PKS module could be predicted. The prediction would be based on identifying a PKS gene cluster containing domains that would sequentially add acetate (B1210297) units and perform specific modifications—such as a ketoreduction at C-2 and a dehydration between C-4 and C-5—to arrive at the final structure. While the majority of these prediction tools are geared towards more complex macrolides, the underlying principles are applicable to smaller polyketides. nih.govnih.gov
Table 4: Hypothetical Biosynthetic Gene Cluster Domains for this compound Synthesis This table illustrates a hypothetical prediction based on established in silico biosynthetic models.
| Module/Step | Enzyme Domain | Predicted Function |
|---|---|---|
| Loading | Acyltransferase (AT) | Loads starter unit (e.g., Acetyl-CoA) |
| Module 1 | Ketosynthase (KS) | Condensation with Malonyl-CoA |
| Module 1 | Acyltransferase (AT) | Selects Malonyl-CoA |
| Module 1 | Ketoreductase (KR) | Reduces β-keto group to hydroxyl |
| Module 2 | Ketosynthase (KS) | Condensation with Malonyl-CoA |
| Module 2 | Acyltransferase (AT) | Selects Malonyl-CoA |
| Module 2 | Dehydratase (DH) | Removes water to form C=C double bond |
| Termination | Thioesterase (TE) | Cleaves the final product from the enzyme |
Advanced Analytical Methodologies for 2 Hydroxyhex 4 En 3 One and Its Metabolites in Complex Matrices
Chromatographic Separation Techniques (GC, HPLC, UPLC)
The separation of 2-Hydroxyhex-4-en-3-one from intricate sample matrices is a critical first step in its analysis. The choice between gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UPLC) depends on the analyte's volatility, thermal stability, and the nature of the sample matrix.
Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis. However, the presence of both a hydroxyl and a ketone group can lead to issues such as peak tailing and thermal degradation in the injector or column. Therefore, derivatization is often a necessary prerequisite for robust GC analysis. A structural isomer, 3-hydroxy-(E)-4-hexen-2-one, has been analyzed by GC, with a reported retention index of 1481 on a polar DB-Wax column, indicating that with appropriate optimization, GC can be a powerful tool for the separation of such compounds nist.gov.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are well-suited for the analysis of less volatile or thermally labile compounds and are often the methods of choice for analyzing α-hydroxy ketones directly from sample extracts. These techniques offer a significant advantage in their ability to handle aqueous samples with minimal preparation. The separation is typically achieved on reversed-phase columns, such as C18 or C8, where the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol with acid modifiers) is optimized to achieve the desired retention and resolution. UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. For instance, a UPLC-MS/MS method has been successfully developed for the rapid analysis of ketone bodies in biological samples, demonstrating the power of this technique for separating small, polar analytes from complex matrices nih.gov. Chiral HPLC, employing specialized chiral stationary phases, is a critical technique for the separation of enantiomers of α-hydroxy ketones, which is often necessary as different enantiomers can exhibit distinct biological activities researchgate.netwikipedia.org.
Interactive Data Table: Comparison of Chromatographic Techniques
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | A high-pressure version of HPLC using smaller particles for faster and more efficient separations. |
| Applicability to this compound | Suitable, but often requires derivatization to improve volatility and thermal stability. | Well-suited for direct analysis without derivatization. | Offers higher resolution and faster analysis times compared to HPLC. |
| Typical Columns | Capillary columns (e.g., DB-Wax, DB-5ms). | Reversed-phase (e.g., C18, C8), Normal-phase, Chiral columns. | Sub-2 µm particle size columns (e.g., C18, T3). |
| Advantages | High resolution, well-established libraries for identification. | Versatile, suitable for a wide range of compounds, non-destructive. | High speed, high resolution, lower solvent consumption. |
| Disadvantages | Requires volatile and thermally stable analytes (or derivatives), potential for thermal degradation. | Lower resolution than GC for some compounds, higher solvent consumption than UPLC. | Higher backpressure, requires specialized equipment. |
Mass Spectrometry-Based Detection and Quantification (LC-MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is the premier detection technique for the analysis of this compound due to its exceptional sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides a powerful tool for the unambiguous identification and precise quantification of the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, following separation in the gas chromatograph, the analyte molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance sensitivity and selectivity by focusing on specific fragment ions of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for the analysis of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules directly from the liquid phase. ESI can be operated in either positive or negative ion mode, depending on the analyte's structure and the mobile phase conditions. For α,β-unsaturated ketones, positive ion mode ESI is often effective. Tandem mass spectrometry (MS/MS) is frequently employed for quantification, where a precursor ion is selected, fragmented, and a specific product ion is monitored (MRM). This approach significantly reduces background noise and matrix interferences, leading to very low limits of detection.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of the analyte to improve its analytical properties for chromatography and detection. For this compound, derivatization can be crucial for enhancing volatility for GC analysis and improving ionization efficiency and chromatographic retention in both GC and LC.
For GC-MS Analysis:
Silylation: This is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS). This process increases the volatility and thermal stability of the compound. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used mdpi.org.
Methoximation: The ketone group can be converted to an oxime by reacting with methoxyamine hydrochloride. This stabilizes the molecule, prevents enolization, and can improve chromatographic peak shape mdpi.org. Often, a two-step derivatization involving methoximation followed by silylation is employed for compounds containing both hydroxyl and ketone functionalities mdpi.org.
For LC-MS Analysis:
While not always necessary, derivatization can be used to enhance the ionization efficiency of the analyte in ESI-MS. Reagents that introduce a readily ionizable group, such as a quaternary amine or a proton-affine moiety, can significantly improve sensitivity.
Interactive Data Table: Common Derivatization Reagents
| Technique | Functional Group Targeted | Derivatization Reagent | Purpose |
| GC-MS | Hydroxyl (-OH) | BSTFA, MSTFA | Increases volatility and thermal stability. |
| GC-MS | Ketone (C=O) | Methoxyamine hydrochloride | Stabilizes the molecule, prevents enolization. |
| LC-MS | Ketone (C=O) | Girard's Reagents (T and P) | Introduces a charged group for enhanced ESI sensitivity. |
| LC-MS | Ketone (C=O) | 2,4-Dinitrophenylhydrazine (DNPH) | Adds a chromophore for UV detection and improves ionization. |
Application of Stable Isotope Dilution Assays
Stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification in mass spectrometry. This technique involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., containing 2H, 13C, or 15N) to serve as an internal standard.
The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. Any loss of analyte during sample processing or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and recovery losses. The application of SIDA has been successfully demonstrated for the analysis of other challenging analytes in complex food matrices, such as acrylamide, highlighting its robustness and reliability bohrium.comnih.govamericanlaboratory.comacs.org.
The key steps in a stable isotope dilution assay are:
Synthesis of a stable isotope-labeled internal standard of this compound.
Addition of a known amount of the labeled standard to the sample at the earliest stage of sample preparation.
Extraction and cleanup of the sample.
Analysis by GC-MS or LC-MS/MS, monitoring at least one specific mass transition for both the native analyte and the labeled internal standard.
Quantification based on the measured peak area ratio of the analyte to the internal standard and a calibration curve.
The use of SIDA is particularly advantageous for the analysis of this compound in complex matrices where significant matrix effects are expected.
Non Clinical Biological Activities and Biochemical Roles of 2 Hydroxyhex 4 En 3 One and Its Analogues
Molecular Interactions with Enzymes and Receptors
The reactivity of α,β-unsaturated carbonyl compounds suggests that 2-Hydroxyhex-4-en-3-one is likely to interact with various biological macromolecules, including enzymes and receptors. The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack from amino acid residues in proteins.
Key interactions of analogous α,β-unsaturated carbonyls include:
Enzyme Inhibition: Many α,β-unsaturated ketones are known to be inhibitors of enzymes, particularly those with cysteine residues in their active sites. The thiol group of cysteine is a potent nucleophile that can readily form covalent adducts with the enone system via a Michael addition reaction. This can lead to the inactivation of enzymes involved in critical cellular processes.
Receptor Binding: While specific receptor binding data for this compound is unavailable, other α,β-unsaturated ketones have been shown to modulate the activity of various receptors. This interaction can occur through covalent modification of the receptor protein, leading to conformational changes that alter its signaling activity.
Table 1: Potential Molecular Interactions of this compound Based on Analogous Compounds
| Interaction Type | Potential Target | Mechanism of Action | Likely Consequence |
| Enzyme Inhibition | Thiol-containing enzymes (e.g., caspases, protein tyrosine phosphatases) | Michael addition of cysteine residues to the α,β-unsaturated system | Alteration of cellular signaling and metabolic pathways |
| Receptor Modulation | Receptors with accessible nucleophilic residues | Covalent modification leading to conformational changes | Altered receptor signaling |
Involvement in Endogenous Biochemical Pathways
Given that this compound can be formed as a product of lipid peroxidation, it is likely to be involved in biochemical pathways associated with oxidative stress. The metabolism of analogous α,β-unsaturated aldehydes and ketones often involves detoxification pathways.
Potential involvement in biochemical pathways includes:
Glutathione (B108866) Conjugation: The primary detoxification pathway for many electrophilic compounds, including α,β-unsaturated ketones, is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This reaction neutralizes the reactive electrophile and facilitates its excretion from the cell.
Enzymatic Reduction: The ketone group of this compound could be a substrate for carbonyl-reducing enzymes, such as aldo-keto reductases, leading to the formation of a diol that may have different biological activities and be more readily excreted.
Investigation of Reactivity with Biological Nucleophiles (e.g., Protein Adduction, Schiff Base Formation)
The electrophilic nature of this compound makes it reactive towards a variety of biological nucleophiles. This reactivity is a key determinant of its potential biological effects.
Protein Adduction: As mentioned, the primary mechanism of interaction with proteins is likely through Michael addition. The nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues are all potential targets for adduction by the α,β-unsaturated carbonyl system. Such adduction can lead to protein dysfunction, cross-linking, and aggregation.
Schiff Base Formation: The ketone carbonyl group can react with primary amino groups, such as the ε-amino group of lysine residues, to form a Schiff base (imine). This reaction is typically reversible but can lead to stable adducts following subsequent reactions.
Studies on Antimicrobial and Antifungal Effects
Many compounds containing the α,β-unsaturated ketone moiety have been reported to possess antimicrobial and antifungal properties. This activity is often attributed to their ability to react with essential biomolecules in microorganisms.
Mechanism of Action: The antimicrobial and antifungal effects of enones are thought to arise from their ability to form covalent adducts with microbial proteins and enzymes, thereby disrupting critical cellular functions. For instance, the inhibition of enzymes involved in cell wall synthesis or energy metabolism can lead to microbial cell death. Some studies on chalcones, which contain an enone system, suggest they can inhibit yeast cell wall formation by binding to thiol groups of proteins.
Structure-Activity Relationships: The antimicrobial potency of α,β-unsaturated ketones is often influenced by their specific chemical structure, including the nature and position of substituents.
Table 2: Antimicrobial and Antifungal Potential of this compound Based on Analogous Enone-Containing Compounds
| Activity | Potential Target Microorganisms | Postulated Mechanism of Action |
| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of essential enzymes through Michael adduction |
| Antifungal | Yeasts and molds | Disruption of cell wall integrity and metabolic processes |
Role as a Lipid Peroxidation Product and Associated Biochemical Processes
Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by reactive oxygen species (ROS). This process leads to the formation of a variety of reactive aldehydes and ketones, including α,β-unsaturated carbonyl compounds.
Formation: It is plausible that this compound is formed in biological systems through the peroxidation of polyunsaturated fatty acids. The degradation of lipid hydroperoxides can yield a range of carbonyl compounds, and the structure of this compound is consistent with such an origin.
Biochemical Consequences: As a product of lipid peroxidation, this compound would be a marker of oxidative stress. The accumulation of such reactive species can contribute to cellular damage and has been implicated in the pathophysiology of numerous diseases. The biochemical processes associated with lipid peroxidation products include the covalent modification of proteins, DNA, and phospholipids, leading to impaired cellular function.
Applications of 2 Hydroxyhex 4 En 3 One in Chemical Synthesis and Materials Science Research
2-Hydroxyhex-4-en-3-one as a Versatile Synthetic Building Block in Organic Synthesis
The versatility of this compound as a synthetic building block stems from the orthogonal reactivity of its α-hydroxy ketone and vinyl ketone functionalities. This allows for a stepwise and controlled elaboration of the molecule, enabling the introduction of molecular complexity in a predictable manner.
The α-hydroxy ketone moiety can participate in a variety of transformations. The hydroxyl group can be acylated, alkylated, or silylated to introduce protecting groups or to modify the steric and electronic properties of the molecule. The ketone, on the other hand, is susceptible to nucleophilic attack at the carbonyl carbon, enabling chain extension or the formation of new stereocenters. Furthermore, the α-hydroxy ketone unit is a precursor to various functionalities, including vicinal diols through reduction, or α-diketones via oxidation.
The vinyl ketone functionality, an example of an α,β-unsaturated carbonyl system, is a powerful Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, to the β-position. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Additionally, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing rapid access to cyclic and polycyclic systems.
The combination of these reactive sites in a single molecule opens up possibilities for tandem or cascade reactions, where a single synthetic operation can trigger a sequence of bond-forming events, leading to a significant increase in molecular complexity in a single step.
Table 1: Potential Reactions of the Functional Groups in this compound
| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Functionality |
| α-Hydroxy Ketone | Oxidation | Swern oxidation, Dess-Martin periodinane | α-Diketone |
| Reduction | NaBH4, LiAlH4 | Vicinal diol | |
| Acylation | Acyl chloride, pyridine | Ester | |
| Alkylation | Alkyl halide, base | Ether | |
| Vinyl Ketone | Michael Addition | Organocuprates, enolates, amines, thiols | 1,5-Dicarbonyl compounds, β-amino ketones, β-thio ketones |
| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Cyclohexene derivatives | |
| Epoxidation | m-CPBA, H2O2 | Epoxy ketone |
Precursor for the Synthesis of Complex Natural Products and Analogues
While no specific total syntheses of natural products explicitly report the use of this compound as a starting material, its structural motifs are present in a variety of biologically active natural products. The α-hydroxy ketone functionality is a key feature in many natural products, including certain steroids and prostaglandins. The vinyl ketone moiety is also a common feature in natural products and serves as a key electrophilic site for biological activity or as a handle for further synthetic transformations.
The potential for this compound to serve as a precursor in natural product synthesis lies in its ability to be elaborated into more complex structures through the reactions described previously. For instance, a Robinson annulation sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could be envisioned using this compound as the Michael acceptor. This would lead to the formation of a substituted cyclohexenone, a common structural unit in terpenoids and steroids.
Furthermore, the stereoselective reduction of the ketone or the epoxidation of the double bond could introduce new stereocenters, which are crucial for the biological activity of many natural products. The ability to control the stereochemistry of these transformations would be a key factor in the successful application of this compound in the synthesis of chiral natural products.
Table 2: Structural Motifs Related to this compound Found in Natural Products
| Structural Motif | Example of Natural Product Class | Potential Synthetic Transformation from this compound |
| Substituted Cyclohexenone | Terpenoids, Steroids | Robinson Annulation |
| 1,5-Dicarbonyl Compound | Prostaglandin precursors | Michael Addition |
| Polyketide fragments | Macrolides, Polyethers | Aldol reactions, Michael additions |
Utilization in the Preparation of Novel Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The bifunctional nature of this compound makes it a promising starting material for the synthesis of a variety of heterocyclic systems.
The reaction of the α-hydroxy ketone moiety with various reagents can lead to the formation of five-membered heterocycles. For example, condensation with hydrazines or substituted hydrazines could yield pyrazole derivatives. Similarly, reaction with hydroxylamine could produce isoxazoles.
The vinyl ketone functionality can also be utilized for the construction of heterocyclic rings. For instance, a Paal-Knorr furan synthesis could be envisaged by reacting this compound with a 1,4-dicarbonyl compound. More directly, the reaction of the α,β-unsaturated ketone system with binucleophiles can lead to the formation of various six-membered heterocycles. For example, reaction with a hydrazine would be expected to form a dihydropyridazinone, which could be subsequently oxidized to the corresponding pyridazinone.
Table 3: Potential Heterocyclic Systems Derivable from this compound
| Heterocycle | Potential Synthetic Precursors from this compound | General Reaction Type |
| Furan | 1,4-Dicarbonyl intermediate | Paal-Knorr Synthesis |
| Pyrazole | α-Hydroxy ketone moiety | Condensation with Hydrazine |
| Isoxazole | α-Hydroxy ketone moiety | Condensation with Hydroxylamine |
| Pyridazinone | Vinyl ketone moiety | Condensation with Hydrazine |
Q & A
Q. How should researchers design experiments to investigate the compound’s role in free radical scavenging or oxidation processes?
- Methodological Answer :
- Use electron paramagnetic resonance (EPR) to detect radical adducts in DPPH or ABTS assays .
- Monitor oxidation products via GC-MS after exposure to reactive oxygen species (e.g., H2O2/Fe²⁺ systems) .
Notes on Data Contradiction and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
